molecular formula C22H26N4O2S B2576796 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1421504-92-8

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2576796
M. Wt: 410.54
InChI Key: JOSGVNXAZUWRKN-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Mechanisms

The scientific exploration into compounds closely related to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide often focuses on understanding their synthetic pathways and mechanisms. For instance, the study of reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide presents insights into ANRORC rearrangement mechanisms, showcasing the complex chemical behaviors these compounds can exhibit (Ledenyova et al., 2018).

Antimicrobial and Anticancer Activities

The research on carboxamide derivatives reveals their significant potential in antimicrobial and anticancer applications. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights their potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003). Similarly, novel analogs demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, further underscore the utility of such compounds in combating microbial infections (Palkar et al., 2017).

Novel Anticancer and Anti-5-Lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the therapeutic potential of these compounds. The synthesis of these derivatives and their evaluation for cytotoxic and enzyme inhibition activities provide valuable insights into their role as potential treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Design and Synthesis for Tuberculosis Treatment

The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors illustrate the strategic development of new treatments for tuberculosis. The detailed evaluation of these compounds for their inhibitory activity and antituberculosis potential highlights the ongoing search for more effective therapeutic agents against this challenging disease (Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-16-14-17(2)26(25-16)21-24-19(15-29-21)8-11-23-20(27)22(9-12-28-13-10-22)18-6-4-3-5-7-18/h3-7,14-15H,8-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGVNXAZUWRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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